molecular formula C17H19NO B3272758 Diphenyl-pyrrolidin-3-YL-methanol CAS No. 5731-19-1

Diphenyl-pyrrolidin-3-YL-methanol

Cat. No.: B3272758
CAS No.: 5731-19-1
M. Wt: 253.34 g/mol
InChI Key: YLADTSCQUFGYMH-UHFFFAOYSA-N
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Description

Diphenyl-pyrrolidin-3-YL-methanol is a chemical compound that features a pyrrolidine ring substituted with a hydroxyl group and two phenyl groups. This compound is known for its role as a norepinephrine-dopamine reuptake inhibitor, making it of interest in both medicinal chemistry and recreational drug use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl-pyrrolidin-3-YL-methanol can be synthesized through various methods, including the 1,3-dipolar cycloaddition of a nitrone with a dipolarophile, typically an olefin . This method allows for regio- and stereoselective synthesis of the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound often involves the use of chiral catalysts to ensure the production of the desired enantiomer. The Corey-Bakshi-Shibata reduction is one such method, which uses chiral oxazaborolidines to achieve high enantioselectivity .

Chemical Reactions Analysis

Types of Reactions: Diphenyl-pyrrolidin-3-YL-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of diphenyl-pyrrolidin-3-one.

    Reduction: Formation of diphenyl-pyrrolidin-3-amine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.

Comparison with Similar Compounds

Uniqueness: Diphenyl-pyrrolidin-3-YL-methanol is unique due to its specific substitution pattern, which provides distinct pharmacological properties compared to its analogs. The presence of two phenyl groups and a hydroxyl group on the pyrrolidine ring contributes to its high affinity for norepinephrine and dopamine transporters .

Properties

IUPAC Name

diphenyl(pyrrolidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c19-17(16-11-12-18-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18-19H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLADTSCQUFGYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662835
Record name Diphenyl(pyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5731-19-1
Record name Diphenyl(pyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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